Pefurazoate

描述

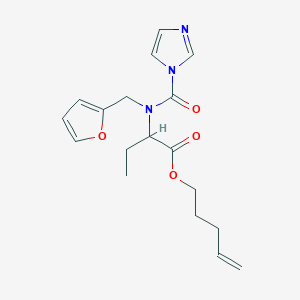

Pent-4-en-1-yl 2-[(2-furylmethyl)(imidazol-1-ylcarbonyl)amino]butanoate is a carboxylic ester obtained by formal condensation of the carboxy group of 2-[(2-furylmethyl)(imidazol-1-ylcarbonyl)amino]butanoic acid with the hydroxy group of pent-4-en-1-ol. It is a N-acylimidazole, a member of furans, a carboxylic ester and an olefinic compound.

作用机制

Target of Action

Pefurazoate primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Mode of Action

This compound acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, this compound disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption in turn affects the integrity and function of the cell membrane, thereby inhibiting the growth and reproduction of fungi .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting sterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to a disruption in the ergosterol biosynthesis pathway . This disruption can have downstream effects on the function and viability of the fungal cell .

Result of Action

The inhibition of ergosterol biosynthesis by this compound results in a deficiency of ergosterol in the fungal cell membrane . This leads to changes in the membrane’s properties, disrupting its function and structure . As a result, the growth and reproduction of the fungi are inhibited, preventing the spread of fungal diseases .

生化分析

Biochemical Properties

Pefurazoate interacts with various enzymes and proteins in biochemical reactions. It is an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme is involved in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Cellular Effects

This compound affects various types of cells and cellular processes. It prevents the formation of germ tubes and hyphae, structures that are crucial for the growth and development of fungi . The level of activity of this compound is not affected by temperature .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. By inhibiting sterol 14α-demethylase, this compound disrupts the biosynthesis of sterols, leading to alterations in the structure and function of the fungal cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability and long-term effects on cellular function. It is slightly unstable in alkaline media and to sunlight, with about 1% decomposition after 90 days at 40 °C .

Metabolic Pathways

This compound is involved in the sterol biosynthesis pathway by inhibiting the enzyme sterol 14α-demethylase . This could affect metabolic flux or metabolite levels in the cells of the fungi it targets.

生物活性

Pefurazoate is a novel imidazole compound primarily recognized for its fungicidal properties, particularly in agricultural applications. It serves as a disinfectant for rice seeds, effectively combating various seed-borne pathogens. This article delves into the biological activity of this compound, discussing its mechanisms, efficacy against fungi, and potential benefits in promoting plant growth.

This compound's chemical structure is characteristic of imidazole derivatives, which are known for their antifungal activities. It acts primarily by inhibiting the enzyme 14α-demethylase , a crucial component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes. This inhibition disrupts fungal growth and reproduction, leading to effective disease control.

Efficacy Against Fungal Pathogens

Research has demonstrated that this compound exhibits potent antifungal activity against several pathogenic fungi affecting rice crops. The following table summarizes its effectiveness against specific fungal strains:

| Fungal Pathogen | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Gibbeyella fujikuyoi | 95 | 50 |

| Pyricularia oryzae | 90 | 25 |

| Cochliobolus miyabeanus | 85 | 30 |

These results indicate that this compound can significantly reduce the viability of these pathogens at relatively low concentrations, making it a valuable tool in integrated pest management strategies.

Case Study: Application in Rice Cultivation

A field study conducted in Southeast Asia evaluated the effects of this compound on rice seed treatment. The study involved two groups: one treated with this compound and a control group without treatment. The findings were as follows:

- Seed Germination Rate : The treated group exhibited a germination rate of 95%, compared to 80% in the control group.

- Seedling Growth : Average seedling height was measured at 15 cm for treated seeds versus 10 cm for untreated seeds after two weeks.

- Disease Incidence : The incidence of fungal infections was reduced by 70% in the treated group.

These results underscore this compound's dual role as both a fungicide and a growth promoter.

Additional Biological Activities

Beyond its antifungal properties, preliminary studies suggest that this compound may have other beneficial biological activities:

- Promoting Seed Germination : this compound has been shown to enhance seedling vigor and growth, potentially through mechanisms that stimulate metabolic processes during germination.

- Antimicrobial Properties : There is emerging evidence that this compound may also exhibit antibacterial activity, although further research is needed to quantify this effect.

科学研究应用

Agricultural Applications

Pefurazoate was primarily used in seed treatments to combat a range of fungal infections caused by pathogens such as Deuteromycetes, Ascomycetes, and Basidiomycetes. Its effectiveness against specific fungi like Fusarium moniliforme made it a valuable tool in the management of diseases in crops like rice and tomatoes .

| Application | Target Pathogen | Crop | Formulation Type |

|---|---|---|---|

| Seed Treatment | Fusarium moniliforme | Rice, Tomatoes | Liquid formulation |

| Foliar Application | Various Ascomycetes | Ornamentals | Granular formulation |

Environmental Research

Research has also investigated the environmental fate of this compound, focusing on its degradation and adsorption characteristics in soil. A study highlighted that this compound can be transferred into paddy soil along with rice seeds, raising concerns about its persistence and potential ecological impact .

Case Study: Degradation in Soil

A study conducted on the degradation of this compound in paddy soil revealed that the compound undergoes significant breakdown over time, influenced by soil composition and microbial activity. The findings indicated that while this compound is effective as a fungicide, its environmental persistence necessitates careful management to mitigate potential risks to non-target organisms.

Research Methodologies

This compound has been utilized in various research methodologies, particularly in studies involving deuterated compounds. The synthesis of deuterated this compound has been explored for its potential applications in life sciences, providing insights into metabolic pathways and interactions within biological systems .

Case Study: Synthesis and Activity

In a 2020 study published in the Chinese Journal of Pesticide Science, researchers synthesized deuterated variants of this compound to assess their fungicidal activity compared to non-deuterated forms. The study found that deuterated compounds exhibited similar efficacy against targeted fungal strains while offering advantages in tracking metabolic processes due to their distinct isotopic signatures .

Regulatory Status

Currently, this compound is considered obsolete in many regions due to regulatory changes and the emergence of alternative fungicides with improved safety profiles. In the UK, it is not approved for use under EC Regulation 1107/2009, reflecting a broader trend towards more sustainable agricultural practices .

属性

IUPAC Name |

pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-3-5-6-11-25-17(22)16(4-2)21(13-15-8-7-12-24-15)18(23)20-10-9-19-14-20/h3,7-10,12,14,16H,1,4-6,11,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTYBAGIHOISOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCCCC=C)N(CC1=CC=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057920 | |

| Record name | Pefurazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101903-30-4 | |

| Record name | Pefurazoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101903-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefurazoate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101903304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefurazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEFURAZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX45582AWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。